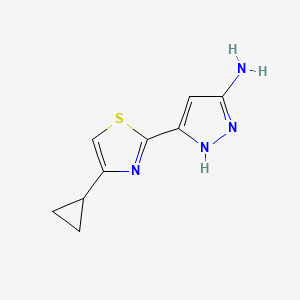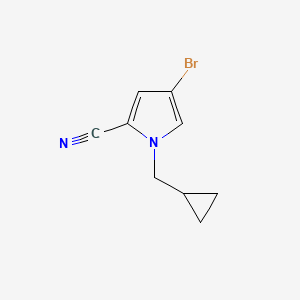
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride is a chemical compound with a molecular formula of C16H26ClNO2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of an aminopiperidine moiety and a benzyloxy group
Vorbereitungsmethoden
The synthesis of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxy group. The synthetic route may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Aminopiperidin-1-yl)pentan-1-one: Lacks the benzyloxy group, which may result in different chemical and biological properties.
1-(4-Aminopiperidin-1-yl)-5-(methoxy)pentan-1-one:
1-(4-Aminopiperidin-1-yl)-5-(ethoxy)pentan-1-one: Features an ethoxy group, which may influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C17H27ClN2O2 |
|---|---|
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
1-(4-aminopiperidin-1-yl)-5-phenylmethoxypentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c18-16-9-11-19(12-10-16)17(20)8-4-5-13-21-14-15-6-2-1-3-7-15;/h1-3,6-7,16H,4-5,8-14,18H2;1H |
InChI-Schlüssel |
IRVPHYCAFGKWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C(=O)CCCCOCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



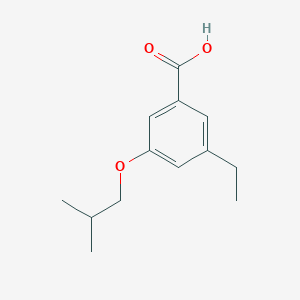
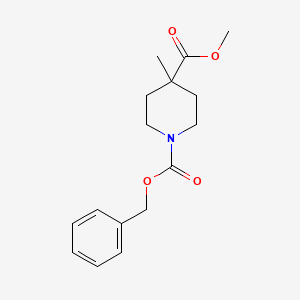
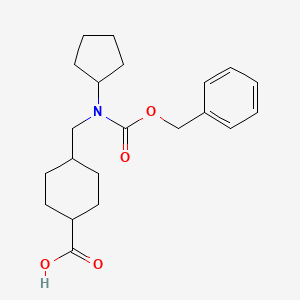
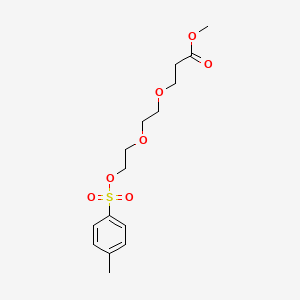
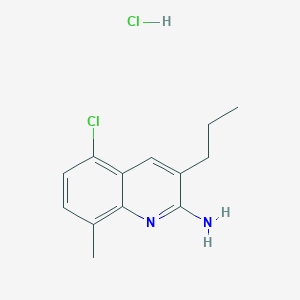

![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
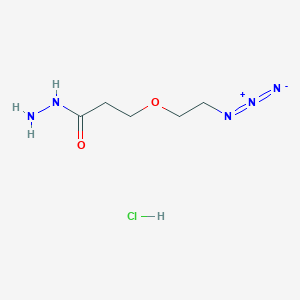
methanone Hydrochloride](/img/structure/B13718874.png)
